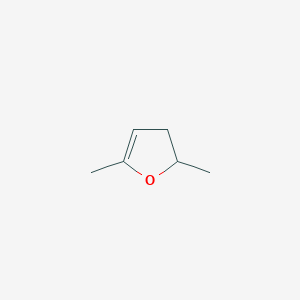

2,5-Dimethyl-2,3-dihydrofuran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

17108-52-0 |

|---|---|

Molecular Formula |

C6H10O |

Molecular Weight |

98.14 g/mol |

IUPAC Name |

2,5-dimethyl-2,3-dihydrofuran |

InChI |

InChI=1S/C6H10O/c1-5-3-4-6(2)7-5/h3,6H,4H2,1-2H3 |

InChI Key |

QGSXQQMTEWPJHL-UHFFFAOYSA-N |

SMILES |

CC1CC=C(O1)C |

Canonical SMILES |

CC1CC=C(O1)C |

Synonyms |

2,3-Dihydro-2,5-dimethylfuran |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dimethyl 2,3 Dihydrofuran and Its Derivatives

Direct Cyclization Approaches to the Dihydrofuran Ring System

These methods are characterized by the intramolecular formation of the oxygen-containing ring and are broadly classified by the type of catalyst employed.

Transition metals play a pivotal role in catalyzing the formation of dihydrofurans through various reaction pathways, offering high efficiency and selectivity.

Palladium catalysis is a powerful tool for constructing C-C and C-O bonds, making it highly suitable for dihydrofuran synthesis. The Heck reaction, for instance, involving the arylation of 2,3-dihydrofuran (B140613), has been studied extensively. nih.govresearchgate.net In these reactions, an aryl halide is coupled with 2,3-dihydrofuran in the presence of a palladium catalyst. The reaction typically yields 2-aryl-2,3-dihydrofurans as the kinetic product and 2-aryl-2,5-dihydrofurans as the thermodynamic product. nih.gov

The choice of palladium precursor and ligands significantly influences the reaction's outcome. A study on the Heck arylation of 2,3-dihydrofuran with iodobenzene (B50100) tested various palladium precursors, including Pd₂(dba)₃, Pd(acac)₂, and [PdCl(allyl)]₂. nih.govresearchgate.netdntb.gov.ua The use of chiral ionic liquids (CILs) was shown to increase conversion rates, with the [PdCl(allyl)]₂ precursor achieving the highest conversions of iodobenzene. nih.govresearchgate.net

Another palladium-catalyzed approach involves the coupling-cyclization of 2-(2',3'-allenyl)acetylacetates with organic halides, which produces 4,5-dihydrofuran derivatives in good yields. organic-chemistry.org Furthermore, multi-substituted dihydrofurans can be synthesized through a palladium-catalyzed coupling reaction between 2,3-alkadienols and ketones that have an electron-withdrawing group at the α-position. rsc.org

Table 1: Effect of Palladium Precursor on Heck Arylation of 2,3-Dihydrofuran

| Palladium Precursor | Additive/Ligand | Conversion (%) | Main Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| [PdCl(allyl)]₂ | [Bu₄N][L-LAC] | 74.5 | 2-phenyl-2,3-dihydrofuran | - | nih.govresearchgate.net |

| PdCl₂(PPh₃)₂ | [NBu₄][L-LAC] | - | 2-phenyl-2,3-dihydrofuran | 59.2 | nih.gov |

Data represents selected findings from studies on Heck arylation.

Molybdenum complexes are effective catalysts for the cycloisomerization of alkynols. nih.gov Specifically, molybdenum carbonyl complexes can catalyze the endo-cycloisomerization of homopropargylic alcohols to form 2,3-dihydrofurans. nih.govacs.org This reaction proceeds through the formation of a metal-alkyne π-complex, which then transforms into a vinylidene carbene complex. This intermediate is crucial for the endo-mode cyclization. nih.gov

Density functional theory (DFT) studies have shown that the energy barriers for both five- and six-membered ring cycloisomerizations are comparable. nih.gov While related to the synthesis of five-membered oxygen heterocycles, the direct application to 2,5-dimethyl-2,3-dihydrofuran specifically from a corresponding homopropargylic alcohol is a plausible extension of this methodology. The broader utility of molybdenum includes the oxidation of alcohols to carbonyl compounds using reagents like sodium percarbonate, which can be relevant for preparing substrates for cyclization. organic-chemistry.orgnih.gov

Copper catalysts are widely used in the synthesis of dihydrofurans, particularly through reactions involving diazo compounds. sioc.ac.cn A prominent method is the copper-catalyzed [4+1] cycloaddition of α,β-unsaturated carbonyl compounds with a diazo compound. sioc.ac.cn This reaction generates a transient carbonyl ylide, which then undergoes a 1,5-cyclization to form the 2,3-dihydrofuran ring. sioc.ac.cn This approach allows for the synthesis of highly functionalized and optically active dihydrofurans, especially when chiral ligands are employed. sioc.ac.cn

For example, the reaction between an α-benzylidene-β-ketoester and a diazo compound in the presence of a copper(I) catalyst complexed with a BOX ligand can yield tetrasubstituted 2,3-dihydrofurans with high diastereoselectivity and enantioselectivity. sioc.ac.cn More recent developments include the copper-catalyzed [4+1] cyclization of yne-allylic esters with 1,3-dicarbonyl compounds, which proceeds through a copper vinyl allenylidene intermediate. beilstein-journals.org

Coinage metals, including silver (Ag), gold (Au), and copper (Cu), are excellent catalysts for the cycloisomerization of functionalized allenes. mdpi.comnih.govresearchgate.net A notable application is the synthesis of 3-phosphorylated 2,5-dihydrofurans from phosphorylated α-hydroxyallenes. mdpi.comnih.govmdpi.com This 5-endo-trig cycloisomerization proceeds smoothly under mild conditions, typically using 5 mol % of a coinage metal salt as the catalyst. mdpi.comnih.gov

The efficiency of the catalyst can vary, with gold and silver salts often showing excellent performance, while palladium, copper(II), and platinum also serve as very good catalysts. mdpi.com The reaction involves the internal nucleophilic attack of the neighboring hydroxy group on the allene (B1206475) system, which is activated by the metal catalyst. mdpi.com

Table 2: Optimization of Coinage Metal Catalysts for Cycloisomerization of an α-Hydroxyallene

| Catalyst (5 mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| AgNO₃ | CH₂Cl₂ | 25 | 0.5 | 98 | mdpi.comresearchgate.net |

| AuCl₃ | CH₂Cl₂ | 25 | 0.5 | 98 | mdpi.comresearchgate.net |

| PdCl₂ | CH₂Cl₂ | 25 | 1.0 | 95 | mdpi.comresearchgate.net |

| CuCl | CH₂Cl₂ | 25 | 24 | 25 | mdpi.comresearchgate.net |

Data based on the cycloisomerization of a model dimethyl 1-hydroxyalkyl-alka-1,2-dienephosphonate. mdpi.comresearchgate.net

Organocatalysis has emerged as a powerful, metal-free alternative for synthesizing dihydrofuran rings, often providing access to chiral products with high enantioselectivity. rsc.org One such strategy involves an anion relay cascade based on activated cyclopropanes. For instance, DABCO can mediate the formation of functionalized 2,3-dihydrofurans from 1-cinnamoylcyclopropanecarboxamides. acs.org Another approach is the Cloke-Wilson rearrangement of activated cyclopropanes to build the 2,3-dihydrofuran core. organic-chemistry.org

Domino reactions, such as Michael-SN2 sequences, catalyzed by bifunctional organocatalysts like quinine-derived squaramides, allow for the asymmetric synthesis of dihydrofuran derivatives from α-bromonitroalkenes and 1,3-dicarbonyl compounds. rsc.org These methods are advantageous due to their mild reaction conditions and short reaction times. rsc.org Furthermore, the C(sp³)–H functionalization of 5-methyl-2,3-dihydrofuran derivatives has been achieved using an organocatalytic sequential exo-tautomerization/carbonyl-ene process, yielding CF₃-substituted 2,3-dihydrofurans under metal-free conditions. acs.org Organocatalysts like proline and pyrrolidine (B122466) have also been employed to catalyze the aldol (B89426) reaction between an α-hydroxyaldehyde and an α-hydroxyketone to produce 4-hydroxy-2,5-dimethyl-2,3-dihydrofuran-3-one. google.com

Organocatalytic Strategies for Dihydrofuran Construction

Bifunctional Organocatalyst Approaches (e.g., Quinine/Squaramide for Enantioselective 2,3-Dihydrofuran Synthesis)

The enantioselective synthesis of 2,3-dihydrofuran derivatives can be achieved through asymmetric organocatalytic domino Michael-SN2 reactions. rsc.org This approach utilizes a bifunctional organocatalyst, such as a quinine-derived squaramide, to control the stereochemistry of the product. rsc.orgrsc.org In a typical reaction, α-bromonitroalkenes and 1,3-dicarbonyl compounds react in the presence of the catalyst to yield enantiomerically enriched dihydrofuran derivatives. rsc.org

Researchers have demonstrated that a bifunctional quinine-derived squaramide organocatalyst bearing a sterically hindered tert-butyl group is highly effective. rsc.org This catalyst facilitates the reaction between various α-bromonitroalkenes and 1,3-dicarbonyl compounds, leading to the formation of 2,3-dihydrofuran derivatives with excellent enantioselectivities, reaching up to 97% ee. rsc.orgrsc.org The reactions are typically fast, with durations ranging from 1 to 6 hours at room temperature. rsc.org The use of 10 mol% of the organocatalyst has been shown to provide high stereoselectivity. rsc.org This method offers significant advantages over previous techniques that required longer reaction times (24–96 hours) and lower temperatures (−20 °C to −50 °C). rsc.org

Table 1: Enantioselective Synthesis of 2,3-Dihydrofuran Derivatives using a Quinine/Squaramide Catalyst rsc.org

| Entry | α-Bromonitroalkene | 1,3-Dicarbonyl Compound | Catalyst Loading (mol%) | Time (h) | Enantiomeric Excess (ee, %) |

| 1 | (E)-1-bromo-2-nitroethene | Acetylacetone | 10 | 1.5 | 95 |

| 2 | (E)-1-bromo-2-nitroprop-1-ene | Acetylacetone | 10 | 2 | 92 |

| 3 | (E)-1-bromo-2-nitrobut-1-ene | Acetylacetone | 10 | 3 | 90 |

| 4 | (E)-1-bromo-2-nitroethene | Dibenzoylmethane | 10 | 1.5 | 97 |

This table is generated based on data reported in the synthesis of various 2,3-dihydrofuran derivatives and may not represent the synthesis of this compound specifically.

Tandem Knoevenagel-Michael Cyclization for 2,3-Dihydrofuran Derivatives

A versatile method for synthesizing novel 2,3-dihydrofuran derivatives involves a tandem Knoevenagel-Michael cyclization. nih.gov This one-pot, three-component reaction utilizes α-tosyloxy ketones, various aldehydes, and a dimedone in the presence of a base like phthalazine (B143731) in acetonitrile (B52724) to produce the desired products in good yields. nih.gov

Another approach employs an imidazolium (B1220033) ylide-mediated tandem Knoevenagel-Michael-O-cyclization sequence. This method involves the reaction of aroyl acetonitriles, aromatic aldehydes, and the imidazolium ylide in the presence of triethylamine (B128534) to stereoselectively synthesize trans-5-aroyl-2,4-diaryl-4,5-dihydrofuran-3-carbonitriles. tandfonline.com Furthermore, pyridinium (B92312) ylides can also facilitate a tandem reaction for the diastereoselective synthesis of trans-2,3-dihydrofurans. acs.org

Photoredox Catalytic Synthesis of Dihydrofurans

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of dihydrofurans under mild conditions. One such method involves the photoredox-catalyzed generation of sulfonated dihydrofurans from olefinic carbonyls, DABCO·(SO2)2, and aryldiazonium salts, providing moderate to good yields. rsc.org This process proceeds through a radical mechanism involving the sequential insertion of sulfur dioxide, intermolecular sulfonylation of the alkene, and subsequent intramolecular cyclization. rsc.org

Another strategy utilizes a combination of photocatalysis and iron catalysis for the tandem difunctionalization of alcohols to synthesize multisubstituted 2,3-dihydrofurans. nih.govorganic-chemistry.org This environmentally friendly method involves a photoredox-driven α-C(sp³)-H activation of the alcohol followed by a Pinner-type intramolecular cyclization. nih.gov Additionally, visible light-induced photoredox catalysis can effect the cyclization of aromatic aldehydes with acrylonitriles to produce multi-substituted 4,5-dihydrofurans stereoselectively without the need for transition metal catalysts. sioc-journal.cn Ruthenium-catalyzed photoredox reactions between 2-bromoketoesters and alkyl enol ethers also provide an efficient route to 2,3-dihydrofurans. acs.org

Poly(ethylene glycol)-Supported Synthesis of Dihydrofuran Derivatives

Poly(ethylene glycol) (PEG) has been utilized as a soluble polymer support for the synthesis of tetrasubstituted 2,3-dihydrofuran derivatives. researchgate.netresearchgate.net In this method, a PEG-supported pyridinium ylide reacts with a 3-arylidene-2,4-pentanedione through a conjugate addition in the presence of triethylamine. researchgate.net This forms a PEG-supported dihydrofuran derivative, which can then be cleaved from the polymer support to afford the final product. researchgate.netresearchgate.net This approach simplifies the purification process and allows for the synthesis of a library of compounds. researchgate.net

Electrochemical Oxidation Pathways Leading to Dihydrofuran Derivatives

Electrochemical methods offer a reagent-free and environmentally friendly alternative for synthesizing dihydrofuran derivatives. The electrochemical oxidation of furans in the presence of an alcohol, such as methanol (B129727), can produce 2,5-dialkoxy-2,5-dihydrofurans. google.comd-nb.info This process is particularly advantageous as it can start from the more stable 2,5-dihydrofuran (B41785), which is easier to handle industrially than furan (B31954). google.com The reaction involves a one-electron oxidation of the furan at the anode, followed by trapping with the alcohol solvent. d-nb.info

An electrochemical double oxidative [3 + 3] cycloaddition has also been developed for the synthesis of substituted 2,3-dihydrofuran derivatives. rsc.org This method is carried out in an undivided cell with graphite (B72142) and reticulated vitreous carbon electrodes. rsc.org

Isomerization-Based Synthetic Routes to Dihydrofurans

Selective Isomerization of 3-Methylene Tetrahydrofurans to 2,5-Dihydrofurans

A convenient route to 2,5-dihydrofurans involves the selective isomerization of 3-methylene tetrahydrofurans. rsc.orgrsc.org This reaction is catalyzed by a base, such as potassium tert-butoxide in dimethyl sulfoxide. rsc.orgrsc.org The resulting 2,5-dihydrofurans are valuable precursors for the synthesis of other important compounds like furan-2(3H)-ones and furans. rsc.org

Furthermore, the isomerization of 2,5-dihydrofurans to the corresponding 2,3-dihydrofurans can be achieved using supported palladium or platinum catalysts. google.com The selectivity of this isomerization can be significantly improved by modifying the palladium catalyst with carbon monoxide, which suppresses the formation of byproducts like furan and tetrahydrofuran (B95107). researchgate.net

Microwave-Assisted Synthesis of 2,5-Dihydrofuran Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This approach has been successfully applied to the synthesis of a diverse range of 2,5-dihydrofuran derivatives.

The use of single-mode focused microwave irradiation provides an efficient method for synthesizing these compounds, which can serve as tunable electron acceptors. cambridge.orgcityu.edu.hk This methodology allows for the coupling of various aromatic, heteroaromatic, and polyene conjugating bridges at the acidic methyl terminals of the dihydrofuran core. cambridge.org

A notable example is the synthesis of 2-dicyanomethylene-3-cyano-4,5-dimethyl-5-trifluoromethyl-2,5-dihydrofuran (CF3-TCF) based chromophores. cambridge.org These compounds have demonstrated high poling efficiency and very large electro-optic coefficients, making them promising for applications in nonlinear optics. cambridge.orgcityu.edu.hk The synthesis can be systematically tuned by using different combinations of imines and activated methylene (B1212753) molecules to optimize the properties of the resulting chromophores. cambridge.org

Microwave irradiation has also been employed in copper-catalyzed intramolecular N-arylation reactions to produce complex heterocyclic systems containing a dihydro-ring structure, affording excellent yields in very short reaction times (45-60 minutes). nih.gov Additionally, novel 5-amino-1H-pyrazole derivatives bearing 2-furoyl moieties have been synthesized in good yields from various furan-2-carbohydrazide (B108491) compounds under microwave irradiation. tandfonline.com

The table below details examples of microwave-assisted synthesis of 2,5-dihydrofuran derivatives and related structures.

| Reactants | Catalyst/Conditions | Product | Yield | Reaction Time |

| Imines and activated methylene molecules | Single-mode focused microwave irradiation | Diversified 2,5-dihydrofuran derivatives (e.g., CF3-TCF) | High | Not Specified |

| 2-(2-bromophenyl)-1H-indole and related compounds | CuI / Microwave irradiation | 5,6-dihydroindolo[1,2-a]quinoxaline derivatives | 83-97% | 45-60 min |

| Furan-2-carbohydrazides and 2-cyano-3-ethoxyacrylonitrile | Microwave irradiation | 5-amino-1H-pyrazole derivatives with 2-furoyl moieties | Good | Not Specified |

Mechanistic Investigations of 2,5 Dimethyl 2,3 Dihydrofuran Formation and Transformations

Elucidation of Catalytic Cycles in Dihydrofuran Synthesis

The synthesis of dihydrofurans, including substituted variants like 2,5-dimethyl-2,3-dihydrofuran, is often achieved through catalytic cyclization reactions. Various transition metals have been employed to facilitate these transformations, each operating through a distinct catalytic cycle.

Manganese-Catalyzed Systems: Manganese(III) complexes, such as manganese(III) acetate (B1210297) (Mn(OAc)₃) and tris(2,4-pentanedionato)manganese(III) (Mn(acac)₃), are effective for the oxidative cyclization of 1,3-dicarbonyl compounds. In a proposed mechanism for the formation of furanone derivatives from 2,4-pentanedione (a precursor that can lead to dimethyl-substituted furans), the cycle begins with the one-electron oxidation of the dicarbonyl compound by Mn(III), generating a 1,3-dicarbonyl radical. mdpi.com This radical can then undergo further reactions, including dimerization and oxidation, eventually leading to a cyclized product. The Mn(II) species formed during the initial oxidation is re-oxidized to Mn(III) to continue the cycle. mdpi.com The presence of molecular oxygen is often crucial in these aerobic oxidations. mdpi.com

Copper-Catalyzed Systems: Copper catalysts, particularly copper(II) acetylacetonate (B107027) (Cu(acac)₂), are widely used in the synthesis of 2,3-dihydrofurans from the reaction of β-alkoxy or β-phenoxy α,β-unsaturated carbonyl compounds with diazo compounds like dimethyl diazomalonate. nih.govtubitak.gov.tr The catalytic cycle is initiated by the reaction of the copper catalyst with the diazo compound to form a copper-carbene intermediate. This electrophilic carbene then attacks the carbonyl oxygen of the enone, generating a carbonyl ylide. nih.gov This ylide intermediate subsequently undergoes a 1,5-electrocyclization to furnish the 2,3-dihydrofuran (B140613) ring system. nih.govtubitak.gov.tr The catalyst is regenerated and can enter another cycle.

Palladium-Catalyzed Systems: Palladium catalysts are versatile for various C-C and C-O bond-forming reactions, including the synthesis of dihydrofurans. For instance, a palladium-containing palladacycle can catalyze the regioselective Heck reaction of 2,3-dihydrofuran with aryl iodides to produce 2-aryl-2,3-dihydrofurans. organic-chemistry.orgorganic-chemistry.org Another strategy involves the Pd(0)-catalyzed [3+2] cycloaddition of vinyl-substituted cyclic lactones with ketenes, which provides a route to functionalized 2,3-dihydrofurans under mild conditions. organic-chemistry.org

Iridium-Catalyzed Systems: Photocatalysis using iridium complexes offers a modern, redox-neutral approach to 2,3-dihydrofurans. In a process promoted by visible light, an iridium photocatalyst, such as Ir(ppy)₃, can facilitate the reaction between α-halo ketones and alkenes. researchgate.net The catalytic cycle involves the iridium complex acting as both a reductant and an oxidant in different steps, enabling the formation of the dihydrofuran scaffold under mild, environmentally friendly conditions. researchgate.net

| Catalyst Type | Key Reaction | Proposed Mechanism Highlights | Reference |

|---|---|---|---|

| Manganese (Mn(OAc)₃) | Aerobic oxidation of 1,3-dicarbonyls | Formation of a Mn(III)-enolate complex and radical intermediates. | mdpi.com |

| Copper (Cu(acac)₂) | Reaction of enones with diazo compounds | Generation of a copper-carbene which forms a carbonyl ylide, followed by 1,5-electrocyclization. | nih.govtubitak.gov.tr |

| Palladium (Pd(0)/Pd(II)) | Heck reaction or [3+2] cycloaddition | Catalyzes C-C bond formation, for example, between dihydrofuran and aryl halides. | organic-chemistry.orgorganic-chemistry.org |

| Iridium (Photocatalyst) | Visible-light promoted reaction of α-halo ketones and alkenes | Redox-neutral cycle where the catalyst acts as both oxidant and reductant. | researchgate.net |

Role of Intermediates in Cyclization Reactions (e.g., Peroxy Anions, Enolate Complexes, Carbonyl Ylides)

The formation of the dihydrofuran ring is a multi-step process that proceeds through various reactive intermediates. The nature of these intermediates is dictated by the reactants and the reaction conditions.

Peroxy Anions: In certain manganese-mediated aerobic oxidations, radical intermediates formed from the starting material can react with dissolved molecular oxygen. This leads to the formation of a peroxy radical. mdpi.com Subsequent reduction of this peroxy radical, for instance by Mn(II), affords a peroxy anion. This peroxy anion is a key intermediate that can rearrange, potentially via a 1,2-dioxetane (B1211799) intermediate, to form a trione (B1666649) which then cyclizes to the final furanone product. mdpi.com

Enolate Complexes: Enolates and their metal complexes are crucial intermediates, particularly in reactions involving 1,3-dicarbonyl compounds. In Mn(III)-mediated reactions, a Mn(III)-enolate complex can form either through a ligand-exchange reaction or by the reaction of an anion with a Mn(III) species. mdpi.com This complex can then undergo oxidation to facilitate the cyclization. mdpi.com In base-mediated cyclizations, the nucleophilicity of the enolate is a determining factor. For example, in the reaction of α-nitrocinnamate with 1,3-dicarbonyl compounds, the O-attack of the enolate on the nitro-activated double bond leads to a dihydrofuran derivative. nih.gov The reactivity is higher for diketones like acetylacetone, which form more nucleophilic enolates, compared to diesters. nih.gov

Carbonyl Ylides: Carbonyl ylides are highly reactive 1,3-dipoles that serve as key intermediates in the synthesis of 2,3-dihydrofurans, especially in metal-catalyzed reactions of diazo compounds. nih.govtubitak.gov.trresearchgate.net These ylides are typically generated by the electrophilic attack of a metal-carbene on a carbonyl oxygen. nih.gov Once formed, the carbonyl ylide can undergo a concerted 1,5-electrocyclization, a type of pericyclic reaction, to form the five-membered dihydrofuran ring. nih.govtubitak.gov.tr Computational studies using Density Functional Theory (DFT) have been instrumental in understanding the mechanism of these cyclizations, showing how the conformation of the ylide intermediate influences product selectivity. researchgate.net An alternative route to carbonyl ylides involves the photoredox activation of epoxides. acs.org

Examination of Hydrogen and Methyl Shifts in Ring Systems

Rearrangements involving hydrogen and methyl shifts are significant in the chemistry of furan (B31954) ring systems, particularly during thermal decomposition or biosynthesis. Ab initio studies on the thermal decomposition of 2,5-dimethylfuran (B142691) (the aromatic counterpart to this compound) have identified that initial steps can involve the formation of carbenes through hydrogen and methyl shifts. acs.org

Specifically, a 3,2-hydrogen shift can lead to the formation of a β-carbene, while a 2,3-methyl shift can result in an α-carbene. acs.org These shifts are crucial preliminary steps that precede the opening of the stable furan ring, leading to highly unsaturated intermediates. acs.org While this study focuses on the aromatic furan, the principles of such rearrangements are relevant to the potential transformations of the less stable dihydrofuran ring under energetic conditions.

In biosynthetic pathways, hydrogen shifts are also observed. For example, in the formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) in strawberries from D-glucose, isotopic labeling studies have shown that a hydrogen atom from position 2 of the glucose molecule is shifted to carbon 1 of the resulting furanone. researchgate.net

Reactivity and Transformations of 2,5 Dimethyl 2,3 Dihydrofuran

Dehydrogenation Pathways

Dehydrogenation of 2,5-dimethyl-2,3-dihydrofuran is a key transformation that leads to the formation of more unsaturated compounds, most notably its aromatic counterpart, 2,5-dimethylfuran (B142691). This process involves the removal of hydrogen atoms from the dihydrofuran ring, resulting in the formation of a more stable, conjugated system.

Conversion to Aromatic Furan (B31954) Analogs

The most prominent dehydrogenation pathway for this compound is its conversion to 2,5-dimethylfuran. This reaction re-establishes the aromaticity of the furan ring, which is a strong thermodynamic driving force. Studies on the reactivity of dihydrofurans on metal surfaces, such as palladium(111), have shown that dehydrogenation to form furan occurs at elevated temperatures. researchgate.netacs.org While specific catalysts for the direct dehydrogenation of this compound are not extensively detailed in the literature, the reverse reaction, the hydrogenation of 2,5-dimethylfuran, often proceeds via a dihydrofuran intermediate. This suggests that catalysts effective for hydrogenation, such as platinum and palladium, could also facilitate dehydrogenation under appropriate conditions, likely at higher temperatures and in the absence of a hydrogen source.

The conversion of biomass-derived carbohydrates into biofuels often involves the formation of 2,5-dimethylfuran. acs.org In some of these multi-step synthesis routes, a partially hydrogenated furan derivative like this compound could be an intermediate that is subsequently dehydrogenated to the final aromatic product.

Formation of Unsaturated Species and Demethylation Products

Beyond the formation of 2,5-dimethylfuran, dehydrogenation of this compound can potentially lead to other unsaturated species. However, the literature does not extensively cover the formation of other specific unsaturated products or demethylation products from the direct dehydrogenation of this compound. Theoretical studies on the reaction of 2,5-dimethylfuran with hydrogen atoms have shown that demethylation can occur, leading to the formation of methylfuran and a methyl radical. researchgate.net It is plausible that under harsh dehydrogenation conditions, similar C-C bond cleavage could occur in this compound, although this is not a commonly reported pathway. The primary and most favored dehydrogenation product remains the aromatic 2,5-dimethylfuran due to the stability of the resulting conjugated furan ring system.

Hydrogenation Reactions

Hydrogenation of this compound involves the addition of hydrogen across the double bond, leading to the formation of the corresponding saturated tetrahydrofuran (B95107) derivative. This reaction is of interest in the context of producing biofuels and other valuable chemicals from biomass.

Formation of Tetrahydrofuran Derivatives

Studies comparing different catalysts have shown that palladium, rhodium, and ruthenium catalysts tend to be highly selective for the ring hydrogenation of 2,5-dimethylfuran to form 2,5-dimethyltetrahydrofuran (B89747). escholarship.org In contrast, platinum catalysts can also promote ring-opening reactions. escholarship.org Therefore, for the specific hydrogenation of this compound to 2,5-dimethyltetrahydrofuran, Pd, Rh, and Ru catalysts would be preferred. The reaction is typically carried out under mild conditions of temperature and hydrogen pressure. escholarship.org

Table 1: Catalyst Selectivity in the Hydroconversion of 2,5-Dimethylfuran

| Catalyst | Major Product from 2,5-Dimethylfuran | Inferred Product from this compound | Reference |

| Pt/C | 2-Hexanone (ring-opening) | 2,5-Dimethyltetrahydrofuran and ring-opened products | escholarship.org |

| Pd/C | 2,5-Dimethyltetrahydrofuran (ring hydrogenation) | 2,5-Dimethyltetrahydrofuran | escholarship.org |

| Rh/C | 2,5-Dimethyltetrahydrofuran (ring hydrogenation) | 2,5-Dimethyltetrahydrofuran | escholarship.org |

| Ru/C | 2,5-Dimethyltetrahydrofuran (ring hydrogenation) | 2,5-Dimethyltetrahydrofuran | escholarship.org |

Deuterium-Labeling Studies in Hydrogenation Processes

In the deuteration of 2,5-dimethylfuran over a Pd/C catalyst at lower temperatures, the furan ring is saturated, leading to the formation of deuterated tetrahydrofurans. nih.gov This suggests a stepwise addition of deuterium (B1214612) across the double bonds of the furan ring, which would include the formation of a deuterated this compound intermediate. Further H/D exchange occurs on the tetrahydrofuran ring and eventually on the methyl groups at higher temperatures. nih.gov

Isotopic labeling experiments on other cyclic systems, such as indoles, have also shown that the addition of deuterium can occur in a stepwise manner, often involving tautomerization to iminium intermediates. unimi.it While the chemistry is different, it highlights the utility of deuterium labeling in elucidating reaction pathways. For the hydrogenation of this compound, a deuterium labeling study would likely show the direct addition of two deuterium atoms across the C3-C4 double bond to form the saturated tetrahydrofuran ring.

Ring-Opening Reactions and Subsequent Chemical Modifications

The furan ring in this compound can be opened under certain conditions, particularly in the presence of acid catalysts. This leads to the formation of linear, aliphatic compounds, which can undergo further chemical modifications.

Acid-catalyzed hydrolytic ring-opening of the related aromatic compound, 2,5-dimethylfuran, readily occurs at 80°C in the presence of sulfuric acid in 2-propanol, yielding 2,5-hexanedione (B30556) with high selectivity. udel.edux-mol.com This reaction proceeds through the hydrolysis of the furan ring. It is highly probable that this compound would undergo a similar acid-catalyzed ring-opening reaction, likely under even milder conditions due to the absence of aromatic stabilization. The initial product would be a hydroxy-ketone, which could then undergo further reactions.

Over a bifunctional catalyst containing both metal and acid sites, such as Ru/C with sulfuric acid, the initially formed ring-opened product from 2,5-dimethylfuran, 2,5-hexanedione, can be further hydrogenated. udel.edu The products of this subsequent hydrogenation include both ring-closed compounds like 2,5-dimethyltetrahydrofuran and this compound, as well as ring-opened products like 2,5-hexanediol (B147014) and 2-hexanol. udel.edu This indicates a complex reaction network where ring-opening and hydrogenation/cyclization reactions can compete.

Lewis acid-catalyzed intramolecular ring-opening benzannulations of functionalized 2,3-dihydrofuran (B140613) acetals have also been reported. mdpi.comnih.govresearchgate.net While these are more complex systems, they demonstrate the utility of Lewis acids in promoting the ring-opening of dihydrofurans for the synthesis of other complex molecules.

Table 2: Products from the Acid-Catalyzed Reactions of Furan Derivatives

| Starting Material | Catalyst/Reagents | Major Products | Reference |

| 2,5-Dimethylfuran | H₂SO₄, 2-propanol | 2,5-Hexanedione | udel.edu |

| 2,5-Hexanedione | Ru/C, 2-propanol | 2,5-Dimethyltetrahydrofuran, this compound, 2,5-Hexanediol, 2-Hexanol | udel.edu |

| 5-(indolyl)2,3-dihydrofuran acetals | Lewis Acids (e.g., Yb(OTf)₃, Al(OTf)₃) | 1-Hydroxycarbazole-2-carboxylates | mdpi.comnih.gov |

Reactions Involving C=C Double Bond (e.g., Adsorption on Metal Surfaces)

The carbon-carbon double bond is a key functional group in this compound, governing much of its reactivity, particularly in the context of catalysis and surface science. Research into the interaction of similar unsaturated cyclic ethers with metal surfaces provides significant insight into the behavior of this compound.

Studies on the adsorption and thermal chemistry of 2,3-dihydrofuran (2,3-DHF) and 2,5-dihydrofuran (B41785) (2,5-DHF) on a Palladium(111) surface have been conducted using high-resolution electron energy loss spectroscopy (HREELS) and temperature-programmed desorption (TPD). acs.org The findings from these analogous compounds suggest that this compound would primarily adsorb onto the metal surface through its C=C double bond at low temperatures (below 170 K). acs.org This interaction is described as a di-σ configuration, where the π-system of the olefinic group interacts with the metal. researchgate.net This mode of adsorption is common for unsaturated oxygenates on Group VIII metal surfaces. researchgate.net

Upon heating, the adsorbed dihydrofuran molecules undergo further transformations. For instance, on Pd(111), both 2,3-DHF and 2,5-DHF experience dehydrogenation by 248 K. acs.org This process leads to the formation of furan, which desorbs from the surface above 300 K. acs.org A notable difference in reactivity is that 2,3-DHF can be hydrogenated to tetrahydrofuran around 330 K, whereas 2,5-DHF is more inclined to dehydrogenate. acs.org It is also observed that the furan-producing intermediate can decompose into smaller fragments like C₃Hₓ and carbon monoxide. acs.org

Beyond adsorption, the double bond in dihydrofurans can undergo addition reactions. For example, the action of halogens on furans can result in the formation of tetrahalotetrahydrofurans, indicating addition across the double bonds. sdu.dk While such reactions are noted as less common due to the relative inertness of the double bond in some dihydrofuran derivatives, they remain a potential pathway for transformation. sdu.dk

The hydrogenation of related furanic compounds is also highly dependent on the metal catalyst used. The specific interactions involved in the adsorption of 2,5-dimethylfuran (DMF), a precursor, vary with the metal. On noble metal surfaces, DMF is found to bind in a parallel fashion through a π C=C interaction. escholarship.org

Table 1: Adsorption and Reaction of Dihydrofuran Analogs on Pd(111) Surface

| Compound | Adsorption Temperature | Primary Interaction | Key Thermal Reactions | Product(s) | Source |

|---|---|---|---|---|---|

| 2,3-Dihydrofuran (2,3-DHF) | < 170 K | Olefinic C=C bond | Dehydrogenation (by 248 K), Hydrogenation (at ~330 K) | Furan, Tetrahydrofuran | acs.org |

| 2,5-Dihydrofuran (2,5-DHF) | < 170 K | Olefinic C=C bond | Dehydrogenation (by 248 K and ~320 K) | Furan | acs.org |

Rearrangements of Substituted Dihydrofurans

Rearrangement reactions are a powerful tool in organic synthesis for accessing complex molecular architectures from simpler precursors. Substituted dihydrofurans, including derivatives of this compound, are involved in several notable rearrangement processes, often leading to the formation of other heterocyclic or carbocyclic systems. These rearrangements can be catalyzed by various means, including heat, transition metals, or organocatalysts.

One of the classic examples involves the Claisen rearrangement. This pericyclic reaction has been utilized in the synthesis of functionalized 2,3-dihydrofurans. rsc.orgrsc.org For instance, a tandem sequence involving a Lewis base-catalyzed hydroalkoxylation followed by a Claisen rearrangement of allylic cyanohydrins with activated alkynes provides a pathway to multi-substituted 2,3-dihydrofurans. rsc.org Similarly, gold-catalyzed reactions of certain amino alcohols with alkynes can proceed through a cascade that includes a Claisen rearrangement of an intermediate allyl vinyl ether to yield dihydrofuran products. organic-chemistry.org

The Cloke-Wilson rearrangement is another significant transformation used for synthesizing dihydrofurans. researchgate.net This reaction typically involves the rearrangement of vinylcyclopropanes. A base-free, organocatalytic Cloke-Wilson rearrangement of doubly activated cyclopropanes has been developed to construct 2,3-dihydrofurans. organic-chemistry.org This process is initiated by a carbocation, leading to an intramolecular ring-opening and recyclization sequence. organic-chemistry.org

Transition metal catalysis has also enabled mild and efficient rearrangements. Nickel(0) catalysts have been shown to promote the room-temperature isomerization of 1-acyl-2-vinylcyclopropanes into substituted dihydrofurans in high yields, often exceeding 90%. acs.orgnih.gov Mechanistic studies of this reaction using a stereochemically defined cyclopropane (B1198618) indicated that the rearrangement proceeds with retention of configuration at the vinyl-bearing stereocenter. acs.org

A specific study on the rearrangements of 2,5-dimethyl-2-vinyl-2,3-dihydrofuran and its related isomers has provided direct insight into the behavior of this class of compounds. acs.org Furthermore, palladium catalysis has been employed in the coupling of 2,3-alkadienols with pronucleophiles, which, after an initial dehydrative allenylation, undergo cyclization to yield substituted 2,5-dimethyl-2-vinyl-2,3-dihydrofurans. core.ac.uk

Table 2: Examples of Rearrangement Reactions Involving Dihydrofuran Scaffolds

| Rearrangement Type | Precursor(s) | Catalyst/Conditions | Product | Source |

|---|---|---|---|---|

| Claisen Rearrangement | Allylic cyanohydrins and activated alkynes | Lewis Base | Functionalized 2,3-dihydrofurans | rsc.org |

| Cloke-Wilson Rearrangement | Chain doubly activated cyclopropanes | Organocatalyst (2-(Bromomethyl)naphthalene) | 2,3-Dihydrofurans | organic-chemistry.org |

| Isomerization | 1-Acyl-2-vinylcyclopropanes | Ni(0) complex | Substituted dihydrofurans | acs.orgnih.gov |

| Dehydrative Allenylation/Cyclization | 2,3-Alkadienols and pronucleophiles | Palladium complex | Substituted 2,5-dimethyl-2-vinyl-2,3-dihydrofurans | core.ac.uk |

Derivatization Chemistry of 2,5 Dimethyl 2,3 Dihydrofuran

Introduction of Acetyl and Methoxy (B1213986) Moieties to Dihydrofuranone Scaffolds

The introduction of acetyl and methoxy groups onto a dihydrofuranone scaffold derived from 2,5-dimethyl-2,3-dihydrofuran precursors has been achieved through specific chemical transformations. A notable example is the synthesis of 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one, which can be further modified.

The Mn(OAc)₃-mediated aerobic oxidation of 2,4-pentanedione provides a facile route to 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one (4). sctunisie.org This keto-hemiacetal can then undergo further reactions to introduce acetyl and methoxy moieties. For instance, treatment of furanone 4 with acetyl chloride results in the formation of the corresponding acetate (B1210297), 4-acetyl-2,5-dimethyl-3-oxo-2,3-dihydrofuran-2-yl acetate (5). sctunisie.org Similarly, reacting furanone 4 with methanol (B129727) in the presence of p-toluenesulfonic acid yields the methoxy derivative, 4-acetyl-2-methoxy-2,5-dimethylfuran-3(2H)-one (6). sctunisie.org

Table 1: Synthesis of Acetyl and Methoxy Dihydrofuranone Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one (4) | Acetyl chloride, reflux | 4-Acetyl-2,5-dimethyl-3-oxo-2,3-dihydrofuran-2-yl acetate (5) | 70 |

| 4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one (4) | p-Toluenesulfonic acid, MeOH, reflux | 4-Acetyl-2-methoxy-2,5-dimethylfuran-3(2H)-one (6) | Not Specified |

Synthesis of Arylimino 2,5-Dihydrofuran (B41785) Derivatives

The synthesis of arylimino 2,5-dihydrofuran derivatives can be achieved through the reaction of arylnitroso compounds with suitable precursors. While a direct reaction with this compound is not explicitly detailed, the formation of an arylimino dihydrofuran structure has been reported through the reaction of N,N-dimethyl-4-nitrosoaniline. csic.esthieme-connect.com This reaction, known as the Ehrlich-Sachs reaction, can lead to the formation of various heterocyclic compounds, including dihydrofuran derivatives, by adjusting the reaction conditions. csic.esthieme-connect.com

In a related synthesis, the reaction between N-(2,4-dicyano-1,5-dimethyl-3-arylcyclopenta-2,4-dienyl)-2,2,2-trifluoroacetamides and N,N-dimethyl-4-nitrosoaniline can yield arylimino 2,5-dihydrofuran derivatives. csic.esthieme-connect.com The specific conditions, such as solvent and temperature, play a crucial role in directing the reaction towards the desired dihydrofuran product. csic.esthieme-connect.com

Table 2: Synthesis of an Arylimino Dihydrofuran Derivative

| Reactants | Conditions | Product | Yield (%) |

| N-(2,4-dicyano-1,5-dimethyl-3-phenylcyclopenta-2,4-dienyl)-2,2,2-trifluoroacetamide and N,N-dimethyl-4-nitrosoaniline | Microwave irradiation (150 W), 90 minutes | 2-((4-(dimethylamino)phenyl)imino)-5-methyl-5-phenyl-2,5-dihydrofuran-3,4-dicarbonitrile | 40 |

Preparation of Phosphorylated 2,5-Dihydrofurans

Phosphorylated 2,5-dihydrofurans can be synthesized through the coinage metal-catalyzed cycloisomerization of phosphorylated α-hydroxyallenes. nih.govrsc.org This method provides an efficient route to 3-phosphorylated 2,5-dihydrofurans. The reaction involves a 5-endo-trig cyclization of the α-hydroxyallene precursor. nih.gov

The process has been optimized by varying the solvent, reaction temperature, and catalyst. nih.gov Silver salts, such as silver nitrate (B79036) (AgNO₃) and silver perchlorate (B79767) (AgClO₄), have been found to be effective catalysts for this transformation. nih.gov The reaction proceeds smoothly at room temperature in solvents like dichloromethane, affording the desired phosphorylated 2,5-dihydrofurans in good yields. nih.gov

Table 3: AgClO₄-Catalyzed Cycloisomerization of Phosphorylated α-Hydroxyallenes

| Substrate | Product | Yield (%) |

| Dimethyl 1-hydroxymethyl-3-methylpenta-1,2-dienephosphonate | Dimethyl (5-ethyl-5-methyl-2,5-dihydrofuran-3-yl)phosphonate | 85 |

| 2-Diphenylphosphinoyl-4-methylhexa-2,3-dien-1-ol | 4-(Diphenylphosphinoyl)-2-ethyl-2-methyl-2,5-dihydrofuran | 92 |

Formation of Hydroxy-Containing Dihydrofuran Acceptors

The synthesis of hydroxy-containing dihydrofuran derivatives, such as 4-hydroxy-2,5-dimethyl-2,3-dihydrofuran-3-one (also known as Furaneol®), is of significant interest due to their applications as flavoring agents. rsc.org One method for its preparation involves the reaction of an α-hydroxyaldehyde or an α-ketoaldehyde with an α-hydroxyketone in the presence of an organocatalyst capable of catalyzing an aldol (B89426) reaction. rsc.org

A particularly preferred embodiment for the synthesis of 4-hydroxy-2,5-dimethyl-2,3-dihydrofuran-3-one involves the use of proline or pyrrolidine-based catalysts. rsc.org This method offers a route to the target molecule from readily available starting materials. rsc.org Alternative syntheses involve the cyclization of hexane-3,4-diol-2,5-dione.

Table 4: Synthesis of 4-Hydroxy-2,5-dimethyl-2,3-dihydrofuran-3-one

| Starting Materials | Catalyst/Reagents | Product |

| α-Hydroxyaldehyde/α-Ketoaldehyde and α-Hydroxyketone | Organocatalyst (e.g., proline) | 4-Hydroxy-2,5-dimethyl-2,3-dihydrofuran-3-one |

| Hexane-3,4-diol-2,5-dione | Catalytic cyclization | 4-Hydroxy-2,5-dimethyl-2,3-dihydrofuran-3-one |

Conversion to Furan-2(3H)-ones (Butenolides)

The conversion of 2,5-dihydrofurans to furan-2(3H)-ones, commonly known as butenolides, can be achieved through oxidation. The oxidation of 2,5-dihydrofuran derivatives can proceed via autoxidation or through the use of specific oxidizing agents.

For instance, the autoxidation of certain 2,5-dihydrofuran derivatives has been shown to yield the corresponding furan-2(3H)-ones. Additionally, the Jones oxidation of 2-methoxy-2,5-dihydrofurans, which can be prepared from the isomerization of 2-methoxy-3-methylenetetrahydrofurans, provides a route to butenolides. While a direct oxidation of this compound to a butenolide is not extensively detailed, the general reactivity of the 2,5-dihydrofuran ring suggests its feasibility as a precursor to butenolide structures.

Table 5: Oxidation of 2,5-Dihydrofuran Derivatives to Furan-2(3H)-ones

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 2-Methoxy-2,5-dihydrofuran derivatives | Jones oxidation | Furan-2(3H)-ones | 78-85 |

| Bicyclic 2,5-dihydrofuran | Autoxidation | Corresponding furan-2(3H)-one | 70 |

Stereoselective Derivatization to Enantiomerically Enriched Dihydrofuran Derivatives

The stereoselective synthesis of enantiomerically enriched dihydrofuran derivatives is a significant area of research, providing access to chiral building blocks for various applications. Asymmetric organocatalysis has emerged as a powerful tool for these transformations.

One approach involves the domino Michael-S(N)2 reaction between α-bromonitroalkenes and 1,3-dicarbonyl compounds, catalyzed by a bifunctional quinine-derived squaramide organocatalyst. This method allows for the synthesis of various 2,3-dihydrofuran (B140613) derivatives with high enantioselectivities (up to 97% ee) and in short reaction times. The catalyst activates both the nucleophile and the electrophile, facilitating a stereocontrolled reaction. Another strategy involves the reaction of 1,4-dilithio-1,3-diene derivatives with aldehydes, which affords polysubstituted 2,5-dihydrofurans with high regio- and stereoselectivities.

Table 6: Enantioselective Synthesis of Dihydrofuran Derivatives

| Reactants | Catalyst | Product | Enantiomeric Excess (ee) (%) |

| (Z)-1-bromo-2-(4-fluorophenyl)-1-nitroethene and Acetylacetone | Bifunctional quinine/squaramide organocatalyst | 1-((4S,5S)-4-(4-fluorophenyl)-2-methyl-5-nitro-4,5-dihydrofuran-3-yl)ethan-1-one | 97 |

| (Z)-1-bromo-1-nitro-2-phenylethene and Acetylacetone | Bifunctional quinine/squaramide organocatalyst | 1-((4S,5S)-2-methyl-5-nitro-4-phenyl-4,5-dihydrofuran-3-yl)ethan-1-one | 95 |

Computational and Theoretical Studies on 2,5 Dimethyl 2,3 Dihydrofuran

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical calculations have been instrumental in identifying and characterizing intermediates in the complex reaction networks of furan (B31954) derivatives. The radical species, 2,5-dimethyl-2,3-dihydrofuran-3-yl, has been identified through quantum chemical calculations as a key intermediate. researchgate.netresearchgate.net This radical is formed during the consumption of 2,5-dimethylfuran (B142691) (DMF), particularly in processes involving H-atom addition to the furan ring. researchgate.net The formation of this intermediate highlights a significant pathway for the transformation of DMF. researchgate.net

Further theoretical studies have explored the electronic structures of various intermediates in the pyrolysis of 2,5-dimethylfuran, which can include dihydrofuran species. researchgate.net However, detailed quantum chemical investigations specifically detailing the optimized geometry, electronic properties, and reactivity indices solely for the this compound molecule are not prominently featured in the available literature.

Density Functional Theory (DFT) Applications in Reaction Pathway Elucidation

Density Functional Theory (DFT) has been a primary tool for elucidating the mechanisms of reactions that produce this compound (DMDHF). These studies are typically focused on the electrocatalytic hydrogenation (ECH) of 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from biomass. researchgate.net DFT calculations have been employed to understand the adsorption energies of reactants and intermediates on various metal catalyst surfaces, which in turn helps to explain the selectivity of the reaction towards different products, including DMDHF. researchgate.netacs.org

In the context of HMF hydrogenation, DFT studies contribute to understanding how different metal catalysts can steer the reaction towards the formation of either 2,5-dihydroxymethylfuran (DHMF) or DMDHF. researchgate.netacs.orgacs.orgacs.org The choice of catalyst and the applied potential are critical factors that determine the product distribution. acs.orgacs.orgacs.orgacs.orgmdpi.com For instance, metals like Palladium (Pd), Platinum (Pt), Aluminum (Al), Zinc (Zn), Indium (In), and Antimony (Sb) have been shown to predominantly form DMDHF. researchgate.netacs.orgacs.orgacs.orgmdpi.com

Table 1: Metal Catalysts and Their Major Products in HMF Electrocatalytic Hydrogenation

| Catalyst Group | Predominant Product(s) | Reference |

|---|---|---|

| Fe, Ni, Cu, Pb | 2,5-dihydroxymethylfuran (DHMF) | researchgate.netacs.orgacs.org |

| Co, Ag, Au, Cd, Sb, Bi | DHMF or this compound (DMDHF) (potential dependent) | researchgate.netacs.orgacs.orgacs.org |

| Pd, Pt, Al, Zn, In, Sb | This compound (DMDHF) | researchgate.netacs.orgacs.orgacs.orgmdpi.com |

While these DFT studies provide significant insights into the formation of this compound, they are centered on the reaction mechanism on a catalyst surface rather than the intrinsic properties of the isolated molecule.

Ab Initio Studies on Decomposition Pathways and Energetics

Detailed ab initio studies focusing specifically on the decomposition pathways and energetics of this compound are not readily found in the surveyed literature. The majority of high-level theoretical work, such as ab initio and CBS-QB3 methods, has been directed towards the parent compound, 2,5-dimethylfuran, and its initial decomposition steps. researchgate.net

However, related research on the combustion of 2,5-dimethyltetrahydrofuran (B89747) has indicated that this compound is a potential product through HOO-elimination reactions. sci-hub.se Theoretical investigations in that context would involve calculating the energetics of such elimination pathways. Unfortunately, experimental detection was hampered by issues with chromatographic separation, leaving a gap in the validation of these theoretical predictions. sci-hub.se

Theoretical Chemical Kinetic Studies (e.g., Unimolecular Decomposition)

There is a lack of specific theoretical chemical kinetic studies on the unimolecular decomposition of this compound in the reviewed literature. The focus of kinetic modeling has been predominantly on the thermal decomposition and oxidation of 2,5-dimethylfuran. researchgate.net These models include pathways where intermediates related to dihydrofurans are formed, such as the this compound-3-yl radical. researchgate.netresearchgate.net The kinetics of the formation of this radical as part of the broader DMF consumption mechanism have been considered in these models. researchgate.net

Thermochemical Analyses of Dihydrofuran Transformations

Thermochemical data for this compound are not explicitly detailed in the provided search results. Thermochemical analyses in the context of furanic compounds have generally concentrated on the more stable aromatic parent compounds like 2,5-dimethylfuran or the fully saturated 2,5-dimethyltetrahydrofuran. sci-hub.se While the formation of various dihydrofurans is considered in these studies, specific thermodynamic parameters such as enthalpy of formation, entropy, and heat capacity for this compound are not reported. sci-hub.se The compound is also noted as a metabolite of 2-hexanone, which implies its involvement in metabolic pathways, though detailed thermodynamic properties from this context are not provided. govinfo.gov

Role of Dihydrofurans in Advanced Organic Synthesis

Utility as Key Molecular Building Blocks in Heterocyclic Chemistry

Dihydrofurans, including 2,5-dimethyl-2,3-dihydrofuran, are recognized as crucial building blocks in the construction of various heterocyclic compounds. epa.govacs.org The inherent reactivity of the dihydrofuran ring, stemming from the presence of an enol ether functionality, allows for a diverse range of chemical transformations. This makes it a valuable scaffold for the synthesis of more elaborate heterocyclic systems. epa.govacs.org The development of catalytic methods, such as those involving copper, has further expanded the utility of dihydrofurans in creating highly substituted and functionalized heterocyclic products. nih.gov

Precursors for Furan (B31954) and Tetrahydrofuran (B95107) Compounds

This compound serves as a direct precursor to both furan and tetrahydrofuran derivatives, which are themselves important classes of organic compounds with wide-ranging applications.

The conversion of 2,5-dihydrofurans to furans can be achieved through various oxidative or elimination reactions. For instance, the oxidation of dihydrofurans can lead to the corresponding furan structures. acs.org

Conversely, the reduction of the double bond within the this compound ring system yields 2,5-dimethyltetrahydrofuran (B89747). acs.org This transformation is significant as tetrahydrofurans are widely used as solvents and are structural motifs in numerous natural products and pharmaceuticals. acs.org The ability to readily access both aromatic furan and saturated tetrahydrofuran systems from a common dihydrofuran precursor highlights the synthetic versatility of this compound.

Applications in the Synthesis of Complex Natural Product Analogues

The structural motif of dihydrofuran is present in a variety of natural products. acs.org Consequently, this compound and its derivatives are valuable intermediates in the synthesis of analogues of these complex natural products. The synthesis of furanone-based natural product analogues, for example, can involve intermediates derived from dihydrofurans. nih.gov

The strategic use of this compound allows for the introduction of specific stereocenters and functional groups that mimic the structures of naturally occurring molecules. This approach is crucial in medicinal chemistry for the development of new therapeutic agents with improved properties. The synthesis of analogues of antibacterial compounds like furanomycin (B1674273) has also utilized dihydrofuran intermediates. nih.gov

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O | nist.gov |

| Molecular Weight | 98.14 g/mol | nist.gov |

| CAS Number | 17108-52-0 | nist.gov |

| Appearance | Data not available | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available |

Spectroscopic Data of this compound

| Technique | Data | Reference |

| Mass Spectrometry (Electron Ionization) | A mass spectrum is available in the NIST WebBook. | |

| ¹H NMR | Data not available in searched sources. | |

| ¹³C NMR | Data not available in searched sources. | |

| Infrared (IR) | Data not available in searched sources. |

Advanced Characterization Techniques in Dihydrofuran Research

High-Resolution Electron Energy Loss Spectroscopy (HREELS) for Adsorption and Surface Chemistry

High-Resolution Electron Energy Loss Spectroscopy (HREELS) is a powerful surface-sensitive technique used to study the vibrational modes of molecules adsorbed on solid surfaces. wikipedia.org It provides detailed information about the chemical state, orientation, and bonding of adsorbates. caltech.edu In dihydrofuran research, HREELS is instrumental in understanding how these molecules interact with catalytic metal surfaces.

Studies on isomers like 2,3-dihydrofuran (B140613) (2,3-DHF) and 2,5-dihydrofuran (B41785) (2,5-DHF) on a Palladium (Pd)(111) surface provide a model for the behavior of substituted dihydrofurans. nih.govacs.org HREELS data indicates that at low temperatures (below 170 K), both 2,3-DHF and 2,5-DHF adsorb onto the Pd(111) surface primarily through their C=C double bonds. nih.govacs.orgresearchgate.net This interaction is a crucial first step in many catalytic reactions. The technique can distinguish between different bonding modes, such as dipole scattering and impact scattering, which helps to determine the orientation of the adsorbed molecules relative to the surface. caltech.edu For instance, investigations into furfural (B47365) on various metal surfaces have utilized HREELS to correlate reaction pathways with the specific interactions between the furan (B31954) ring and the metal. osti.gov

The insights gained from HREELS on dihydrofuran isomers are foundational for predicting the adsorption behavior of 2,5-Dimethyl-2,3-dihydrofuran. The methyl groups may introduce steric effects or modify the electronic properties of the double bond, but the primary adsorption mechanism via the olefinic group is expected to be similar.

Temperature-Programmed Desorption (TPD) for Thermal Chemistry Analysis

Temperature-Programmed Desorption (TPD), also known as Thermal Desorption Spectroscopy (TDS), is used to study the kinetics of desorption and the thermal stability of adsorbed species. mpg.de In a TPD experiment, a surface with adsorbed molecules is heated at a controlled rate, and a mass spectrometer monitors the desorbing species as a function of temperature. chemrxiv.org This provides information on desorption energies, reaction pathways, and the identity of surface reaction products. chemrxiv.org

The thermal chemistry of 2,3-DHF and 2,5-DHF on Pd(111) has been thoroughly investigated using TPD. nih.govacs.org These studies show that both molecules undergo dehydrogenation by 248 K to form an intermediate that subsequently produces furan at temperatures above 300 K. nih.govacs.orgresearchgate.net A key finding is that the position of the C=C bond influences the subsequent reaction pathways. nih.govacs.org 2,3-DHF can be hydrogenated to form tetrahydrofuran (B95107) around 330 K, whereas 2,5-DHF is more prone to dehydrogenate, yielding furan through an additional low-temperature channel at approximately 320 K. nih.govacs.orgresearchgate.net At higher temperatures (around 520 K), C-C coupling reactions lead to the desorption of benzene. nih.govacs.org

These findings are critical for understanding the potential thermal decomposition pathways of this compound. The presence of methyl groups would likely influence the desorption temperatures and the distribution of products.

| Compound | Process | Desorption/Reaction Temperature (K) | Product(s) |

|---|---|---|---|

| 2,3-Dihydrofuran (2,3-DHF) | Dehydrogenation | By 248 K | Furan-producing intermediate |

| 2,3-Dihydrofuran (2,3-DHF) | Hydrogenation | ~330 K | Tetrahydrofuran |

| 2,5-Dihydrofuran (2,5-DHF) | Dehydrogenation | By 248 K | Furan-producing intermediate |

| 2,5-Dihydrofuran (2,5-DHF) | Dehydrogenation | ~320 K | Furan |

| Both DHF Isomers | Reaction | >300 K | Furan |

| Both DHF Isomers | C-C Coupling/Desorption | ~520 K | Benzene |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid, providing precise information on bond lengths, bond angles, and stereochemistry. thieme-connect.de For complex molecules like substituted dihydrofurans, which can possess multiple chiral centers, X-ray diffraction is indispensable for unambiguously establishing both the relative and absolute configuration of the stereoisomers. thieme-connect.dearkat-usa.org

While a crystal structure for this compound itself is not prominently featured in the search results, the literature contains numerous examples of X-ray analysis performed on more complex dihydrofuran derivatives. These studies underscore the technique's capability. For instance, the structures of 2- and 3-ferrocenyl-4-acetyl-2,3-dihydro-5-methylfuran were determined by single-crystal X-ray diffractometry, confirming their isomeric nature and detailed molecular geometry. rsc.orgrsc.org Similarly, the absolute structure and trans configuration of various 3-carboxamide-dihydrofurans, synthesized via radical addition, were unequivocally confirmed by X-ray analysis. arkat-usa.org In another study, the relative configuration of a complex dihydrofuran ring within a larger molecule containing a pyrazole (B372694) ring was elucidated through X-ray diffraction, highlighting an intramolecular hydrogen bond that dictates the reaction's stereoselectivity. researchgate.net

These examples demonstrate that should this compound or its derivatives be crystallized, X-ray crystallography would be the ultimate tool for confirming its precise 3D structure and the spatial arrangement of the two methyl groups.

| Compound | Crystal System | Space Group | Key Structural Finding | Reference |

|---|---|---|---|---|

| 2-ferrocenyl-4-acetyl-2,3-dihydro-5-methylfuran | Orthorhombic | Pbca | Confirmed molecular structure and connectivity. | rsc.org |

| 3-ferrocenyl-4-acetyl-2,3-dihydro-5-methylfuran | Monoclinic | P2₁/c | Confirmed structural isomerism relative to the 2-substituted version. | rsc.org |

| trans-3-Carboxamide-dihydrofurans | Not specified | Not specified | Determined absolute structure and confirmed trans configuration. | arkat-usa.org |

| bis(4,5-dihydrofuran-2-yl)dimethylsilane | Triclinic | P1 | Analysis of molecular structure and intermolecular interactions. | iucr.org |

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstone techniques in organic chemistry for structural characterization and mechanistic investigation. researchgate.net

NMR spectroscopy provides a wealth of structural information by probing the magnetic properties of atomic nuclei. mdpi.com For dihydrofuran derivatives, ¹H and ¹³C NMR are routinely used to confirm the molecular structure. mdpi.comresearchgate.net For example, the chemical shifts of the protons and carbons in the dihydrofuran ring and its substituents help to piece together the molecular framework. mdpi.com Furthermore, the coupling constants (J-values) between adjacent protons are diagnostic of their relative stereochemistry. In substituted dihydrofurans, vicinal coupling constants for trans protons (J_trans) are typically in the range of 2.5–7.6 Hz, while those for cis protons (J_cis) are larger, around 8–11 Hz. semanticscholar.org This allows for the assignment of relative stereochemistry even when crystals for X-ray analysis cannot be obtained. In-situ NMR can also be used to track the progress of reactions in real-time, allowing for the identification of transient dihydrofuran intermediates. researchgate.netmdpi.com

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. The NIST WebBook provides the electron ionization mass spectrum for this compound, confirming its molecular weight of 98.14 g/mol . nist.gov Beyond simple identification, MS, particularly when coupled with techniques like Electrospray Ionization (ESI-MS), is a powerful tool for studying reaction mechanisms. It can be used to "fish" for and detect transient, charged intermediates directly from a reaction mixture. scielo.br This has been applied to study palladium-catalyzed reactions involving 2,3-dihydrofuran, providing direct evidence for the proposed catalytic cycle by characterizing the key cationic intermediates. scielo.brscispace.com

| Technique | Compound/Class | Key Finding/Data | Reference |

|---|---|---|---|

| ¹H NMR | trans-dihydrofurans | Vicinal coupling constant J_trans = 2.5–7.6 Hz | semanticscholar.org |

| ¹H NMR | cis-dihydrofurans | Vicinal coupling constant J_cis = 8–11 Hz | semanticscholar.org |

| Mass Spectrometry (EI) | This compound | Molecular Weight: 98.14 g/mol | nist.gov |

| ESI-MS | Heck reaction of 2,3-dihydrofuran | Detection of cationic Pd-intermediates, supporting reaction mechanism. | scielo.br |

Future Research Directions and Unexplored Avenues in 2,5 Dimethyl 2,3 Dihydrofuran Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of green and sustainable chemical processes is a paramount goal in modern organic synthesis. Future research in the synthesis of 2,5-dimethyl-2,3-dihydrofuran will likely prioritize the development of methodologies that are not only efficient but also environmentally benign. A promising direction lies in the use of visible-light-mediated reactions, which can often be conducted under mild conditions, reducing energy consumption and the need for harsh reagents. researchgate.net For instance, photocatalytic approaches, potentially utilizing earth-abundant metal catalysts or even metal-free organic dyes, could offer sustainable pathways to this dihydrofuran derivative. researchgate.netorganic-chemistry.orgmdpi.com

Furthermore, the exploration of catalytic systems that enable the isomerization of the more readily available 2,5-dihydrofuran (B41785) to the 2,3-dihydrofuran (B140613) isomer presents a significant opportunity. google.com Research into supported palladium or platinum catalysts, potentially in the presence of selectivity-enhancing additives, could lead to highly efficient and recyclable catalytic systems for this transformation. google.com The use of biomass-derived starting materials is another critical avenue for sustainable synthesis. scispace.com Given that furan (B31954) derivatives can be obtained from carbohydrates, developing direct and high-yielding catalytic routes from these renewable feedstocks to this compound would be a major breakthrough. scispace.com

Exploration of Chemo-, Regio- and Stereoselective Catalytic Transformations

The selective functionalization of the this compound core is crucial for accessing a diverse range of derivatives with tailored properties. Future research will undoubtedly focus on the development of highly selective catalytic transformations. This includes chemo-, regio-, and stereoselective reactions that allow for precise modification of the dihydrofuran ring.

For example, asymmetric catalysis will be instrumental in producing enantiomerically pure derivatives, which is often a prerequisite for applications in medicinal chemistry and materials science. researchgate.netresearchgate.net The design and application of novel chiral ligands for transition metal catalysts could enable highly enantioselective reactions, such as asymmetric hydrogenation or cycloadditions. researchgate.net Moreover, investigations into regioselective reactions, such as Heck couplings, will be important for introducing aryl or other functional groups at specific positions on the dihydrofuran ring. organic-chemistry.org Understanding the factors that control regioselectivity, such as the choice of catalyst, ligands, and reaction conditions, will be a key area of study. organic-chemistry.org The development of catalytic systems that can differentiate between the various reactive sites on the this compound molecule will open up new synthetic possibilities.

Expansion of Derivatization Scope for Advanced Materials and Ligands

The unique structural and electronic properties of the this compound scaffold make it an attractive building block for the creation of advanced materials and novel ligands for catalysis. Future research will aim to expand the scope of its derivatization to access a wider array of functional molecules.

In the realm of materials science, incorporating the this compound unit into polymers could lead to materials with interesting thermal, optical, or electronic properties. For instance, derivatization to produce monomers for ring-opening metathesis polymerization (ROMP) could yield degradable polymers with potential applications in biomedicine or sustainable packaging. researchgate.net Furthermore, the synthesis of conjugated oligomers and polymers containing the dihydrofuran moiety could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). acs.org

As a ligand scaffold, this compound derivatives could be designed to coordinate with various transition metals, creating new catalysts for a range of organic transformations. diva-portal.org The stereochemical information embedded in chiral derivatives of this dihydrofuran could be transferred to the metal center, enabling highly stereoselective catalytic processes. diva-portal.org Research in this area would involve the synthesis of phosphine, amine, or other coordinating group-functionalized derivatives and the evaluation of their performance in catalysis.

Advanced Computational Modeling for Predictive Reactivity and Mechanism Discovery

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms and predicting chemical reactivity. In the context of this compound chemistry, advanced computational modeling will play a crucial role in accelerating discovery and innovation.

Theoretical calculations, such as density functional theory (DFT), can be employed to investigate the potential energy surfaces of various reactions involving this compound. rsc.orgresearchgate.net This can help in understanding the intricate details of reaction pathways, identifying transition states, and predicting the feasibility of proposed transformations. For example, computational studies can elucidate the mechanisms of catalytic cycles, providing valuable information for the rational design of more efficient catalysts. rsc.org

Furthermore, predictive modeling can be used to screen for new reactions and to understand the factors that govern selectivity. By simulating the interaction of this compound with different reagents and catalysts, researchers can identify promising reaction conditions before embarking on extensive experimental work. acs.org This synergy between computational and experimental chemistry will be key to unlocking new and unexpected reactivity patterns of this heterocyclic compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with flow chemistry and automated platforms offers numerous advantages, including improved reaction control, enhanced safety, and the ability to rapidly screen reaction conditions and synthesize compound libraries. Future research on this compound will benefit significantly from the adoption of these technologies.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities. uc.ptbeilstein-journals.org This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. The development of continuous-flow processes for the synthesis and derivatization of this compound could enable more efficient and scalable production. acs.org For instance, a multi-step synthesis could be telescoped into a single continuous-flow process, minimizing purification steps and reducing waste. uc.pt

Automated synthesis platforms, coupled with high-throughput screening, can accelerate the discovery of new reactions and the optimization of existing ones. By systematically varying reaction parameters and catalysts, these platforms can rapidly identify the optimal conditions for a desired transformation. This approach can be applied to explore the vast chemical space of this compound derivatives, leading to the discovery of new molecules with valuable properties. The combination of flow chemistry, automation, and data-driven approaches will undoubtedly shape the future of research in this area. beilstein-journals.org

Q & A

Q. How to resolve conflicting data on dihydrofuran stability under acidic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.